molecular formula C7H16N2 B132505 N'-tert-Butyl-N,N-dimethylformamidine CAS No. 23314-06-9

N'-tert-Butyl-N,N-dimethylformamidine

Cat. No.: B132505
CAS No.: 23314-06-9
M. Wt: 128.22 g/mol
InChI Key: PHNRCFCIKPZSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-tert-Butyl-N,N-dimethylformamidine: is an organic compound with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.2153 g/mol . It is also known by other names such as Dimethylaminomethylidene-t-butylamine and N’-[1,1-Dimethylethyl]-N,N-dimethylimidoformamide . This compound is characterized by the presence of a formamidine group, which is a functional group containing a carbon-nitrogen double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-tert-Butyl-N,N-dimethylformamidine typically involves the reaction of N,N-dimethylformamide with tert-butylamine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride , to facilitate the formation of the formamidine group. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent any side reactions.

Industrial Production Methods: On an industrial scale, the production of N’-tert-Butyl-N,N-dimethylformamidine follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically carried out in a solvent such as toluene or dichloromethane to enhance the solubility of the reactants and products.

Chemical Reactions Analysis

Types of Reactions: N’-tert-Butyl-N,N-dimethylformamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding amides or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents like to convert the formamidine group into an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the formamidine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as or in an alcoholic solvent.

Major Products Formed:

    Oxidation: Amides or nitriles.

    Reduction: Amines.

    Substitution: Various substituted formamidines depending on the nucleophile used.

Scientific Research Applications

N’-tert-Butyl-N,N-dimethylformamidine has several applications in scientific research, including:

Comparison with Similar Compounds

  • N-Isopropyl-N-methyl-tert-butylamine
  • Di-tert-butyl N,N-diisopropylphosphoramidite
  • N-tert-Butyldiethanolamine

Comparison: N’-tert-Butyl-N,N-dimethylformamidine is unique due to its specific formamidine structure, which imparts distinct reactivity compared to similar compounds. For instance, N-Isopropyl-N-methyl-tert-butylamine lacks the formamidine group, resulting in different chemical behaviorDi-tert-butyl N,N-diisopropylphosphoramidite and N-tert-Butyldiethanolamine have different functional groups, leading to variations in their applications and reactivity profiles .

Biological Activity

N'-tert-Butyl-N,N-dimethylformamidine is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse research findings and case studies.

This compound, with the chemical formula C7_7H16_{16}N2_2, is characterized by its unique structure which includes a tert-butyl group and two dimethylamino groups attached to a formamidine backbone. The compound has a boiling point of 137-140 °C and a density of 0.815 g/mL at 25 °C .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with dimethylamine, leading to the formation of the formamidine structure. This process can yield various derivatives that may exhibit different biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, research indicated that derivatives of formamidines could exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that modifications in the structure can enhance the antimicrobial properties .

Insecticidal Activity

This compound has been evaluated for its insecticidal properties. A study examining related compounds found that certain derivatives exhibited potent insecticidal activity against pests such as Plutella xylostella (diamondback moth) and Aphis craccivora (black aphid) at low concentrations . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the nitrogen atoms significantly influenced biological efficacy.

Herbicidal Activity

In addition to its insecticidal properties, this compound has been investigated for herbicidal activity. Compounds within this class have shown effectiveness in controlling various weed species, demonstrating higher activity against dicotyledonous weeds compared to monocotyledonous ones . The herbicidal mechanisms are thought to involve mimicry of plant growth regulators.

Case Studies

  • Antibacterial Efficacy : A study conducted on novel derivatives of formamidines revealed that certain compounds showed inhibition zones greater than 15 mm against Enterococcus faecium, indicating substantial antibacterial activity. The presence of specific functional groups was correlated with enhanced efficacy .
  • Insecticide Development : Research focused on insecticidal compounds derived from N,N-dimethylformamidine demonstrated that certain structural modifications led to compounds achieving over 90% mortality in pest populations at concentrations as low as 0.625 mg/L .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how variations in chemical structure affect biological activity. Key findings include:

  • Substituent Effects : The introduction of halogen atoms or functional groups such as sulfoxides significantly enhanced insecticidal potency.
  • Chain Length : Increasing the carbon chain length in substituents often correlated with improved herbicidal activity.

Properties

IUPAC Name

N'-tert-butyl-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(2,3)8-6-9(4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNRCFCIKPZSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334232
Record name N'-tert-Butyl-N,N-dimethylformamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23314-06-9
Record name N′-(1,1-Dimethylethyl)-N,N-dimethylmethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23314-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-tert-Butyl-N,N-dimethylformamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-tert-Butyl-N,N-dimethylformamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-tert-Butyl-N,N-dimethylformamidine
Reactant of Route 2
Reactant of Route 2
N'-tert-Butyl-N,N-dimethylformamidine
Reactant of Route 3
N'-tert-Butyl-N,N-dimethylformamidine
Reactant of Route 4
N'-tert-Butyl-N,N-dimethylformamidine
Reactant of Route 5
Reactant of Route 5
N'-tert-Butyl-N,N-dimethylformamidine
Reactant of Route 6
N'-tert-Butyl-N,N-dimethylformamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.